molecular formula C19H30O3 B12976001 Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate

Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate

Cat. No.: B12976001
M. Wt: 306.4 g/mol
InChI Key: OZNVOAQMEARNDM-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is an organic compound known for its antioxidant properties. It is often used in various industrial applications, particularly in the stabilization of synthetic ester oils. The compound is characterized by its bulky tert-butyl groups and methoxyphenyl moiety, which contribute to its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoic acid.

    Reduction: 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in the stabilization of synthetic ester oils and polymers.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in formulations to protect active pharmaceutical ingredients from oxidation.

    Industry: Utilized in the production of high-performance lubricants and as an additive in fuels to enhance stability.

Mechanism of Action

The antioxidant activity of Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The bulky tert-butyl groups provide steric hindrance, which helps stabilize the radical formed after hydrogen donation. This stabilization prevents further oxidation reactions, thereby protecting the substrate from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
  • 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
  • 3,5-Di-tert-butyl-4-hydroxybenzoic acid

Uniqueness

Methyl 3-(3,5-di-tert-butyl-4-methoxyphenyl)propanoate is unique due to the presence of the methoxy group, which enhances its lipophilicity and makes it more effective in non-polar environments compared to its hydroxy-substituted counterparts. This property makes it particularly useful in applications involving non-polar solvents and substrates.

Properties

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

methyl 3-(3,5-ditert-butyl-4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H30O3/c1-18(2,3)14-11-13(9-10-16(20)21-7)12-15(17(14)22-8)19(4,5)6/h11-12H,9-10H2,1-8H3

InChI Key

OZNVOAQMEARNDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)OC

Origin of Product

United States

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